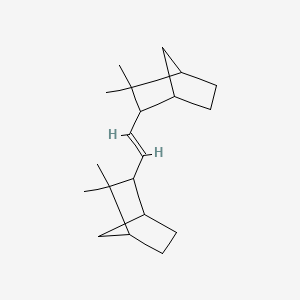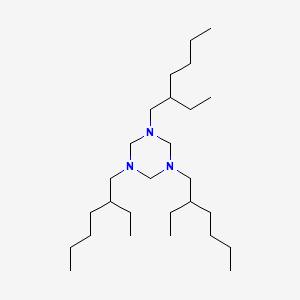
1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine is a chemical compound belonging to the class of hexahydro-1,3,5-triazines. These compounds are characterized by a triazine ring structure with three nitrogen atoms and three substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine can be synthesized through the condensation of primary amines with formaldehyde. The general reaction involves the following steps:
Condensation Reaction: Primary amines react with formaldehyde to form intermediate compounds.
Cyclization: The intermediates undergo cyclization to form the hexahydro-1,3,5-triazine ring structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale condensation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pH, can optimize the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the triazine ring or the substituents.
Substitution: Substitution reactions can occur at the nitrogen atoms or the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazine oxides, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized as a biocide in metalworking fluids and other industrial applications
Wirkmechanismus
The mechanism of action of 1,3,5-Tri(2-ethylhexyl)hexahydro-1,3,5-triazine involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by disrupting their cellular processes. The exact pathways and molecular targets may vary depending on the specific application and the type of microorganism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexahydro-1,3,5-triazine: A parent compound with a similar triazine ring structure.
1,3,5-Tris(2-hydroxyethyl)hexahydro-1,3,5-triazine: A derivative with hydroxyethyl substituents.
1,3,5-Triacryloylhexahydro-1,3,5-triazine: A derivative with acryloyl groups .
Uniqueness
These substituents can enhance the compound’s solubility, stability, and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
93942-45-1 |
|---|---|
Molekularformel |
C27H57N3 |
Molekulargewicht |
423.8 g/mol |
IUPAC-Name |
1,3,5-tris(2-ethylhexyl)-1,3,5-triazinane |
InChI |
InChI=1S/C27H57N3/c1-7-13-16-25(10-4)19-28-22-29(20-26(11-5)17-14-8-2)24-30(23-28)21-27(12-6)18-15-9-3/h25-27H,7-24H2,1-6H3 |
InChI-Schlüssel |
IOOQZUUFSICDQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CN1CN(CN(C1)CC(CC)CCCC)CC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


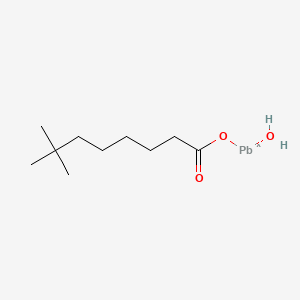


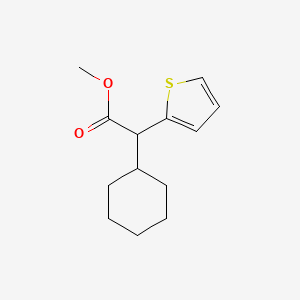

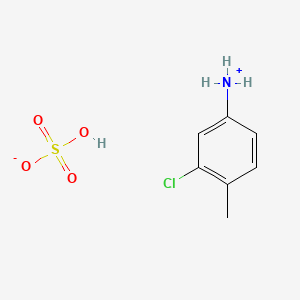
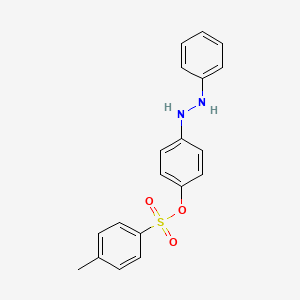
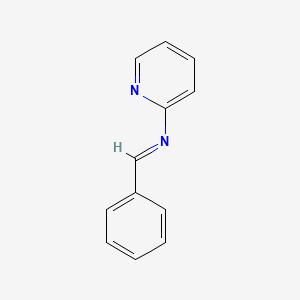

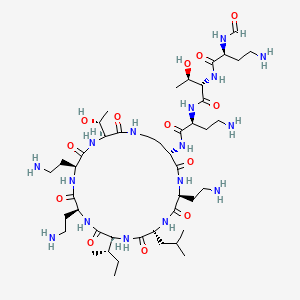

![1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol](/img/structure/B12663928.png)

